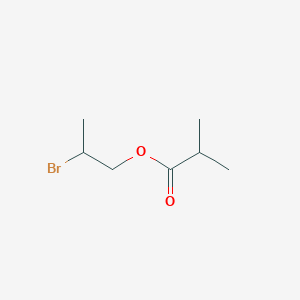
KadoblongifolinC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KadoblongifolinC is a chemical compound isolated from the stems of the plant Kadsura oblongifoliaThe chemical formula of this compound is C₂₃H₂₆O₈ .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of KadoblongifolinC involves several steps, including the extraction from the plant material and subsequent purification. The primary method involves the use of silica gel column chromatography, MCI, and Sephadex LH-20 to separate the compound from the acetone extract of the plant stems .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: KadoblongifolinC undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used to introduce different functional groups into the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
KadoblongifolinC has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a model compound to study the reactivity and properties of lignans.
Biology: Research has shown that this compound exhibits various biological activities, including antioxidant and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of KadoblongifolinC involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating oxidative stress and inflammatory responses. The compound may also interact with cellular signaling pathways to induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
KadoblongifolinC can be compared with other lignans isolated from Kadsura oblongifolia, such as:
- Heteroclitalignan A
- Kadsulignan F
- Schizanrin F
- Heteroclitalignan C
- Kadsurarin
- Kadsulignan O
- Eburicol
- Meso-dihydroguaiaretic acid
- Kadsufolin A
- Tiegusanin M
- Heteroclitin B
Uniqueness: this compound is unique due to its specific chemical structure and the distinct biological activities it exhibits. Its potential therapeutic applications, particularly in cancer treatment, set it apart from other similar compounds.
Propriétés
Formule moléculaire |
C23H26O8 |
|---|---|
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-one |
InChI |
InChI=1S/C23H26O8/c1-11-7-12-8-14(26-3)18(27-4)20(28-5)16(12)17-13(22(24)23(11,2)25)9-15-19(21(17)29-6)31-10-30-15/h8-9,11,25H,7,10H2,1-6H3 |
Clé InChI |
HMWPHTSOEAYEEG-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)C1(C)O)OCO4)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


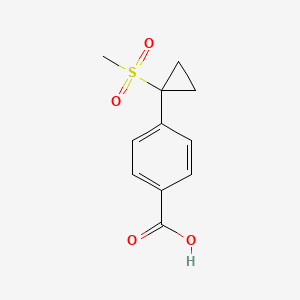
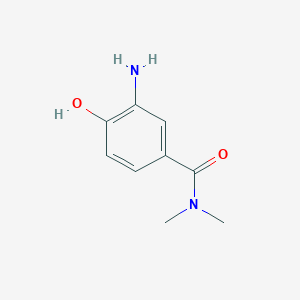
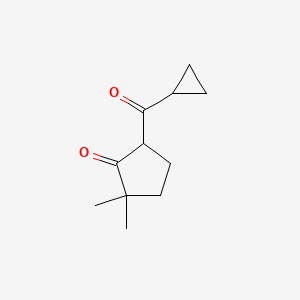
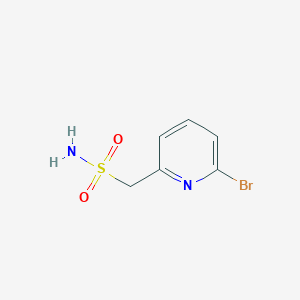
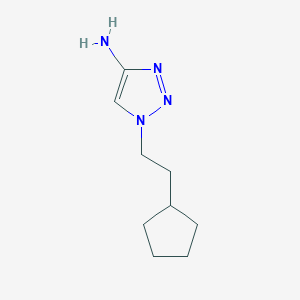
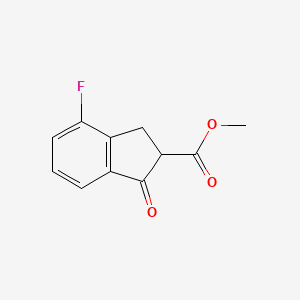
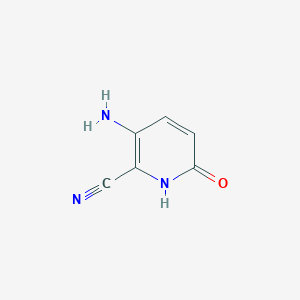
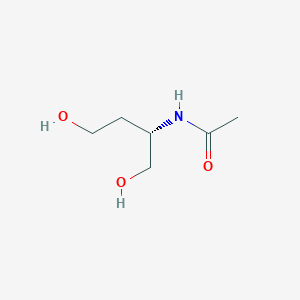



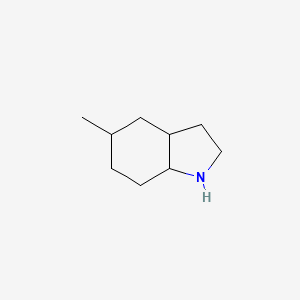
![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13069278.png)
